An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Chemical Properties and Reactivity
An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,6-dichlorophenyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in understanding the handling, application, and chemical behavior of this versatile reagent.
Chemical and Physical Properties
2,6-Dichlorophenyl isocyanate is an aromatic isocyanate compound characterized by the presence of two chlorine atoms ortho to the isocyanate group on a benzene ring. These ortho-chloro substituents significantly influence the electronic properties and steric environment of the isocyanate functional group, thereby affecting its reactivity.
The key chemical and physical properties of 2,6-dichlorophenyl isocyanate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol |
| Appearance | White to cream or pale brown crystals or fused solid. |
| Melting Point | 42-44 °C |
| Boiling Point | 101 °C at 5 mmHg |
| CAS Number | 39920-37-1 |
| InChI Key | HMVKMAMIRAVXAN-UHFFFAOYSA-N |
| SMILES | O=C=Nc1c(Cl)cccc1Cl |
| Purity (typical) | ≥97.5% (GC) |
Reactivity and Synthetic Applications
The isocyanate functional group (-N=C=O) in 2,6-dichlorophenyl isocyanate is highly electrophilic, making it susceptible to nucleophilic attack. The two chlorine atoms in the ortho positions further enhance the electrophilicity of the isocyanate carbon atom through their electron-withdrawing inductive effects. This high reactivity makes 2,6-dichlorophenyl isocyanate a valuable intermediate in the synthesis of a wide range of organic compounds, particularly urea and carbamate derivatives, which are common motifs in pharmaceuticals and agrochemicals.
Reactions with Nucleophiles
2,6-Dichlorophenyl isocyanate readily reacts with various nucleophiles. These reactions are typically exothermic and proceed rapidly. The general reactivity pattern is illustrated in the diagram below.
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Reaction with Water: 2,6-Dichlorophenyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield 2,6-dichloroaniline and carbon dioxide. This reaction is often vigorous and should be avoided during storage and handling by protecting the compound from moisture.
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Reaction with Alcohols: Alcohols add to the isocyanate group to form stable N-aryl carbamates (urethanes). This reaction is a cornerstone for the synthesis of various biologically active molecules and polymers.
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Reaction with Amines: Primary and secondary amines react rapidly with 2,6-dichlorophenyl isocyanate to form N,N'-disubstituted ureas. This is a widely used method for the preparation of unsymmetrical ureas, which are prevalent in medicinal chemistry.
Incompatible Materials
Due to its high reactivity, 2,6-dichlorophenyl isocyanate is incompatible with a range of substances. Contact with the following should be avoided:
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Strong acids and bases
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Alcohols
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Amines
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Water and moisture
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Strong oxidizing agents
Experimental Protocols
The following are generalized experimental protocols for the reaction of 2,6-dichlorophenyl isocyanate with an amine and an alcohol. These should be adapted and optimized for specific substrates and scales. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.
General Procedure for the Synthesis of an N-(2,6-Dichlorophenyl)-N'-Aryl Urea
This protocol describes a general method for the synthesis of a diaryl urea derivative from 2,6-dichlorophenyl isocyanate and a primary aryl amine.
Materials:
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2,6-Dichlorophenyl isocyanate
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Substituted aryl amine
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (optional, as a base)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aryl amine (1.0 equivalent) in anhydrous DCM.
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To this solution, add a solution of 2,6-dichlorophenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
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If the amine salt is used, add triethylamine (1.1 equivalents) to the amine solution before the addition of the isocyanate.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Upon completion, the urea product often precipitates from the reaction mixture. The solid can be collected by filtration.
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If the product remains in solution, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
General Procedure for the Synthesis of a 2,6-Dichlorophenyl Carbamate
This protocol outlines a general method for the synthesis of a carbamate from 2,6-dichlorophenyl isocyanate and an alcohol.
Materials:
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2,6-Dichlorophenyl isocyanate
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Primary or secondary alcohol
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Anhydrous hexane or toluene
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Dibutylamine (for titration, if monitoring conversion)
Procedure:
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In a dry, nitrogen-flushed flask, dissolve the alcohol (1.0 equivalent) in anhydrous hexane.
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Add 2,6-dichlorophenyl isocyanate (1.05 equivalents) to the solution at room temperature with stirring.
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The reaction can be slow at room temperature and may be gently heated (e.g., to 40-50 °C) to increase the rate. The progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹) or by titrating aliquots for unreacted isocyanate with a standard solution of dibutylamine.
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The carbamate product, being less soluble in hexane, will often crystallize out of the solution as it forms.
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Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize crystallization.
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Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Safety and Handling
2,6-Dichlorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
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Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: It causes skin and serious eye irritation.
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Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a urea derivative from 2,6-dichlorophenyl isocyanate.
This guide provides essential information for the safe and effective use of 2,6-dichlorophenyl isocyanate in a research and development setting. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.
